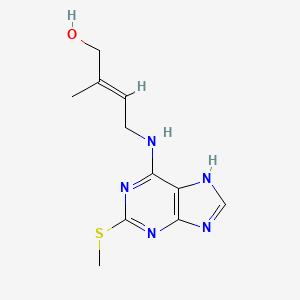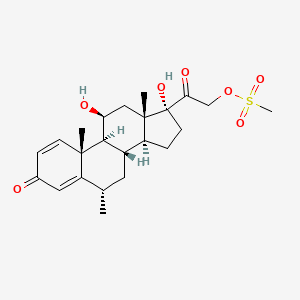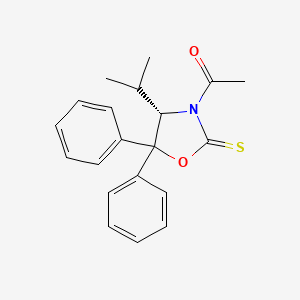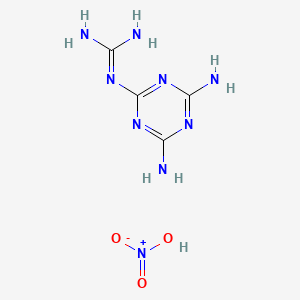
Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside is a complex organic compound with the molecular formula C16H22O10S2 It is a derivative of hexopyranoside, characterized by the presence of benzylidene and methylsulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside typically involves multiple steps One common method starts with the protection of the hydroxyl groups of a hexopyranoside derivative using benzylideneThe reaction conditions often involve the use of methanesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or precipitation .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The benzylidene group can be reduced to yield the corresponding hexopyranoside derivative.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Methanesulfonyl Chloride: Used for introducing methylsulfonyl groups.
Pyridine: Acts as a base in substitution reactions.
Hydrogenation Catalysts: Used in reduction reactions to remove the benzylidene group.
Major Products Formed
Substituted Hexopyranosides: Formed through substitution reactions.
Reduced Hexopyranosides: Obtained by reducing the benzylidene group.
Sulfoxides and Sulfones: Result from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside involves its interaction with specific molecular targets. The benzylidene group provides steric hindrance, influencing the compound’s reactivity and interaction with enzymes or receptors. The methylsulfonyl groups can participate in various chemical reactions, altering the compound’s properties and effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4,6-o-benzylidene-2-deoxy-2-[(4-methoxybenzylidene)amino]-3-o-(methylsulfonyl)-beta-l-glucopyranoside
- Methyl 3-o-benzoyl-4,6-o-benzylidene-2-o-(methylsulfonyl)-alpha-d-glucopyranoside
Uniqueness
Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside is unique due to its specific substitution pattern and the presence of both benzylidene and methylsulfonyl groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
6619-12-1 |
|---|---|
Molekularformel |
C16H22O10S2 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
(6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) methanesulfonate |
InChI |
InChI=1S/C16H22O10S2/c1-21-16-14(26-28(3,19)20)13(25-27(2,17)18)12-11(23-16)9-22-15(24-12)10-7-5-4-6-8-10/h4-8,11-16H,9H2,1-3H3 |
InChI-Schlüssel |
QXSOYPUOFNJBDA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OS(=O)(=O)C)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)




![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)


![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)


